molecular formula C6HBrClF3O2S B2411456 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride CAS No. 874880-56-5

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride

Cat. No.: B2411456
CAS No.: 874880-56-5
M. Wt: 309.48
InChI Key: FCZDTVNVOMJJSV-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C(_6)HBrClF(_3)O(_2)S It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride typically involves the sulfonylation of 6-bromo-2,3,4-trifluorobenzene. One common method includes the reaction of 6-bromo-2,3,4-trifluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfinyl or sulfhydryl derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Typical reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) are employed.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonates: Formed from reactions with alcohols.

    Sulfonothioates: Formed from reactions with thiols.

    Sulfinyl and Sulfhydryl Compounds: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the sulfonyl group can enhance bioavailability and metabolic stability.

    Medicine: Utilized in the development of drugs, particularly in the synthesis of sulfonamide-based antibiotics and other therapeutic agents.

    Industry: Applied in the production of specialty chemicals, dyes, and polymers, where its reactivity can be harnessed to create complex molecular architectures.

Mechanism of Action

The mechanism by which 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride exerts its effects is primarily through its ability to act as an electrophile The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate bonds

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Trifluorobenzenesulfonyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of bromine, leading to variations in chemical behavior and uses.

    6-Chloro-2,3,4-trifluorobenzenesulfonyl chloride:

Uniqueness

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

By understanding the properties, reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

6-bromo-2,3,4-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3O2S/c7-2-1-3(9)4(10)5(11)6(2)14(8,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZDTVNVOMJJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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